Technical Monograph: 3-Amino-4-(2-chlorophenyl)butyric acid
Technical Monograph: 3-Amino-4-(2-chlorophenyl)butyric acid
The following technical guide details the properties, synthesis, and pharmaceutical applications of 3-Amino-4-(2-chlorophenyl)butyric acid , a critical non-proteinogenic
Advanced Scaffolds for Peptidomimetics and Medicinal Chemistry[1]
Executive Summary & Chemical Identity
3-Amino-4-(2-chlorophenyl)butyric acid is a chiral
This structural arrangement makes it a high-value building block for peptidomimetics .[] Incorporation of this residue into peptide backbones creates "foldamers" that resist proteolytic degradation while maintaining specific side-chain geometries required for target binding (e.g., MDM2/p53 inhibition).
Core Identifiers
| Parameter | Data |
| Chemical Name | 3-Amino-4-(2-chlorophenyl)butanoic acid |
| Common Synonyms | |
| CAS Number (R-isomer HCl) | 331763-53-2 |
| CAS Number (S-isomer HCl) | 331763-58-7 |
| CAS Number (N-Boc, R-isomer) | 218608-93-6 |
| CAS Number (N-Fmoc, R-isomer) | 268734-29-8 |
| Molecular Formula | C |
| Molecular Weight | 213.66 g/mol (Free Acid); 250.12 g/mol (HCl Salt) |
| Chiral Center | C3 (Beta position) |
Structural Analysis & Isomerism
To understand the utility of this compound, one must distinguish it from standard pharmacological agents. It is a regioisomer of the GABA-B agonist Baclofen.
Comparative Topology
-
Baclofen: 4-Amino-3-(4-chlorophenyl)butyric acid (
-amino, -aryl). -
Target Compound: 3-Amino-4-(2-chlorophenyl)butyric acid (
-amino, -aryl).
The shift of the amino group to C3 transforms the molecule into a
Figure 1: Structural divergence between the target
Synthesis Protocol: Arndt-Eistert Homologation
The most authoritative method for synthesizing enantiopure
Reaction Workflow
-
Protection: The amine of the starting
-amino acid is protected (Boc or Fmoc). -
Activation: The carboxylic acid is converted to a mixed anhydride.
-
Diazotization: Reaction with diazomethane yields an
-diazoketone. -
Wolff Rearrangement: Silver-catalyzed rearrangement in the presence of water yields the
-amino acid with a one-carbon extension.
Step-by-Step Protocol (R-Isomer Production)
Reagents:
-
Starting Material: (R)-N-Boc-2-chlorophenylalanine[1]
-
Isobutyl chloroformate (IBCF)
-
N-Methylmorpholine (NMM)
-
Diazomethane (CH
N ) in ether -
Silver benzoate (AgOBz)
Procedure:
-
Mixed Anhydride Formation: Dissolve (R)-N-Boc-2-chlorophenylalanine (10 mmol) in dry THF at -15°C. Add NMM (1.1 eq) followed by IBCF (1.1 eq). Stir for 15 min to form the mixed anhydride.
-
Diazoketone Synthesis: Filter off the amine salt precipitate. Add the filtrate dropwise to a solution of diazomethane (excess) in ether at 0°C. Stir for 2 hours. Evaporate solvent to obtain the yellow diazoketone solid.
-
Wolff Rearrangement: Dissolve the diazoketone in THF/H
O (9:1). Add catalytic Silver Benzoate (0.1 eq) and triethylamine. Sonicate or reflux until nitrogen evolution ceases (approx 1-3 hours). -
Isolation: Evaporate THF. Acidify the aqueous residue with 1N HCl. Extract with Ethyl Acetate. Wash with brine, dry over Na
SO , and concentrate. -
Purification: Recrystallize from Hexane/Ethyl Acetate to yield (R)-N-Boc-3-amino-4-(2-chlorophenyl)butyric acid .
-
Deprotection (Optional): Treat with 4M HCl in Dioxane to yield the free amino acid hydrochloride salt (CAS 331763-53-2).
Figure 2: Arndt-Eistert homologation pathway for converting
Pharmaceutical Applications
Peptidomimetics & Macrocycles
The primary utility of 3-Amino-4-(2-chlorophenyl)butyric acid is in the design of peptidomimetic macrocycles .
-
Mechanism: Replacing natural
-amino acids with -amino acids prevents recognition by proteases (trypsin, chymotrypsin), significantly extending the plasma half-life of peptide drugs. -
Case Study (MDM2 Inhibitors): The 2-chlorophenyl side chain mimics the hydrophobic tryptophan or phenylalanine residues found in the p53 tumor suppressor protein. Macrocycles incorporating this residue can block the p53-MDM2 interaction, restoring p53 function in cancer cells.
Foldamers
This compound promotes the formation of stable secondary structures known as 14-helices (defined by 14-membered ring hydrogen bonds).
-
Utility: These helices can display side chains (like the 2-chlorophenyl group) at specific spatial coordinates to match protein binding pockets more effectively than flexible linear peptides.
Analytical Quality Control
Validation of the CAS 331763-53-2 (R-isomer HCl) requires strict analytical controls.
| Test | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Purity (HPLC) | C18 Column, ACN/Water (0.1% TFA) gradient | |
| Chiral Purity | Chiralpak AD-H or OD-H column | |
| Proton NMR | Consistent with structure | 400 MHz in DMSO-d6 |
| Mass Spec | [M+H] | ESI-MS |
| Water Content | Karl Fischer |
NMR Diagnostic Peaks (DMSO-d6):
- 7.2-7.5 (m, 4H, Aryl protons)
- 3.6 (m, 1H, CH-NH2)
- 2.8-3.1 (m, 2H, CH2-Aryl)
- 2.3-2.5 (m, 2H, CH2-COOH)
References
-
PubChem. (n.d.). Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. (Foundational method for beta-amino acid synthesis).
